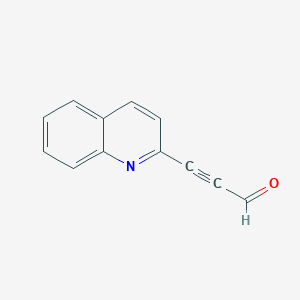

3-(Quinolin-2-yl)propiolaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7NO |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-quinolin-2-ylprop-2-ynal |

InChI |

InChI=1S/C12H7NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H |

InChI Key |

RTULTJOCAMLTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C#CC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Quinolin 2 Yl Propiolaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde moiety is a classic electrophilic center, readily participating in nucleophilic additions, condensations, and redox reactions.

Grignard Reagents: The aldehyde group of 3-(Quinolin-2-yl)propiolaldehyde is expected to readily react with organomagnesium halides (Grignard reagents). organic-chemistry.orgsigmaaldrich.com This reaction proceeds via the nucleophilic addition of the organometallic species to the electrophilic carbonyl carbon. masterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup yields a secondary alcohol. organic-chemistry.orgmasterorganicchemistry.com This transformation is a fundamental method for carbon-carbon bond formation and chain elongation at the aldehyde position. masterorganicchemistry.com

Hydrazines: The aldehyde functionality undergoes facile condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazones. This reaction is characteristic of aldehydes and ketones. researchgate.net Research on closely related quinoline-3-carbaldehydes demonstrates that they react smoothly with various hydrazines, including hydrazine hydrate, substituted hydrazines (e.g., 2-hydrazinylpyridine), and acylhydrazides, typically in an alcohol solvent at room or elevated temperatures. mdpi.comnih.gov For this compound, this reaction would involve the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by dehydration to yield the corresponding N-((3-(quinolin-2-yl)prop-2-yn-1-ylidene)hydrazinyl) derivative. mdpi.com

| Reactant | Product Structure | Product Name |

|---|---|---|

| Hydrazine Hydrate |  | 3-(Quinolin-2-yl)-N-aminopropiolamide |

| Phenylhydrazine |  | N-Phenyl-3-(quinolin-2-yl)propiolohydrazonamide |

| Benzohydrazide |  | N'-Benzoyl-3-(quinolin-2-yl)propiolohydrazonamide |

The aldehyde group serves as a key electrophile in various condensation reactions, particularly with active methylene (B1212753) compounds. In Knoevenagel-type condensations, this compound would react with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This would result in a new carbon-carbon double bond, forming a more extended conjugated system.

Furthermore, the aldehyde can participate in multi-component reactions and cyclocondensations to build complex heterocyclic scaffolds. For instance, reactions of quinoline (B57606) aldehydes with active methylene compounds can lead to fused ring systems like pyrano[3,2-c]quinolines. mdpi.com Three-component reactions involving an amine, an aldehyde, and a third component with an active methylene group are known to produce diverse heterocyclic structures such as benzo[f]quinolines. researchgate.net Cyclocondensation reactions involving both the aldehyde and a suitable nucleophile can lead to the formation of tricyclic systems like pyrido[3,2-c]cinnolines. nih.gov A notable example in related systems is the cascade reaction of o-azidobenzaldehydes with β-ketosulfones, which proceeds through a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction to construct the quinoline ring itself. nih.gov

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 3-(Quinolin-2-yl)propiolic acid . This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), or milder reagents like silver(I) oxide (Tollens' reagent). The choice of reagent is crucial to avoid unwanted side reactions at the alkyne or the quinoline ring. Propiolaldehyde itself can act as a substrate for aldehyde dehydrogenase enzymes. nih.gov

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 3-(Quinolin-2-yl)prop-2-yn-1-ol , while preserving the alkyne and the quinoline ring. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. wikipedia.org Catalytic hydrogenation could also be employed, although conditions would need to be carefully controlled to prevent reduction of the alkyne and/or the quinoline ring.

Reactivity of the Alkyne Functional Group

The carbon-carbon triple bond in this compound is activated by conjugation to both the aldehyde and the quinoline ring, making it electron-deficient and thus susceptible to various addition reactions.

The electron-poor nature of the alkyne makes it an excellent participant in cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The alkyne can function as a potent dienophile in Diels-Alder reactions. organic-chemistry.org When reacted with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, a [4+2] cycloaddition is expected to occur, forming a six-membered ring. masterorganicchemistry.com The initial adduct would be a substituted 1,4-cyclohexadiene. This reaction provides a powerful method for constructing complex cyclic and bicyclic systems fused to the quinoline core. wikipedia.org

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): The alkyne is a prime candidate for 1,3-dipolar cycloadditions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, with organic azides (R-N₃). libretexts.org This reaction would regioselectively produce a 1,2,3-triazole ring, linking the quinoline moiety to another molecular fragment via a stable, aromatic linker. Other 1,3-dipoles, such as nitrile oxides and nitrones, are also expected to react to form isoxazoles and isoxazolines, respectively.

Hydration: The addition of water across the alkyne (hydration) is a fundamental reaction. For a terminal alkyne, this typically requires a catalyst, such as mercury(II) salts in aqueous acid (oxymercuration-demercuration). libretexts.org Given the electronic influence of the adjacent aldehyde, the hydration of this compound would likely follow Markovnikov's rule, leading to the formation of an enol intermediate that would tautomerize to the more stable ketone. This would result in the formation of a β-keto aldehyde, specifically 2-oxo-3-(quinolin-2-yl)propanal .

Hydroamination: The addition of an N-H bond from a primary or secondary amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, ruthenium) or proceed under thermal conditions. The addition would likely place the nitrogen atom at the carbon distal to the aldehyde (β-position) due to the electron-withdrawing nature of the carbonyl group. The initial product, an enamine, may exist in equilibrium with its imine tautomer. This reaction offers a direct route to nitrogen-containing derivatives.

| Section | Reaction Type | Typical Reagent(s) | Expected Product Class |

|---|---|---|---|

| 3.1.1 | Grignard Addition | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| 3.1.1 | Hydrazone Formation | H₂N-NHR | Hydrazone |

| 3.1.2 | Knoevenagel Condensation | CH₂(CN)₂, base | Substituted Alkene |

| 3.1.3 | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

| 3.1.3 | Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| 3.2.1 | Diels-Alder [4+2] | 1,3-Butadiene | Cyclohexadiene derivative |

| 3.2.1 | [3+2] Cycloaddition | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivative |

| 3.2.2 | Hydration | H₂O, H₂SO₄, HgSO₄ | β-Keto aldehyde |

| 3.2.2 | Hydroamination | R₂NH, catalyst | Enamine/Imine |

Participation in Cascade and Multicomponent Reactions

While specific examples involving this compound in cascade and multicomponent reactions (MCRs) are not extensively documented in the reviewed literature, the structural motifs present in the molecule strongly suggest its potential as a versatile substrate in such transformations. The aldehyde functionality and the activated alkyne create a platform for a variety of sequential reactions.

Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. organic-chemistry.orgbohrium.com The presence of both an electrophilic aldehyde and a Michael acceptor (the α,β-unsaturated system) in this compound makes it an ideal candidate for MCRs. For instance, it could potentially participate in reactions like the Hantzsch pyridine (B92270) synthesis or related Biginelli-type reactions, where an aldehyde condenses with a β-ketoester and a urea (B33335) or thiourea (B124793) derivative.

Furthermore, cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also conceivable. A plausible cascade could be initiated by the nucleophilic addition to the aldehyde, followed by an intramolecular cyclization involving the quinoline ring or the alkyne. Research on related compounds, such as 2-chloroquinoline-3-carbaldehydes, has demonstrated their successful application in multicomponent reactions to generate diverse heterocyclic systems. researchgate.netresearchgate.net For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various active methylene compounds and nucleophiles in one-pot procedures leads to the formation of fused pyrano[2,3-b]quinoline and other complex heterocyclic scaffolds. bohrium.comresearchgate.net These examples provide a strong basis for exploring the utility of this compound in similar synthetic strategies.

A hypothetical multicomponent reaction involving this compound is depicted below:

| Reactants | Catalyst | Potential Product | Reaction Type |

| This compound, Ethyl Acetoacetate, Urea | Acid or Base | Dihydropyrimidinone-fused quinoline derivative | Biginelli-type Reaction |

| This compound, Malononitrile, Aniline (B41778) | Proline | Functionalized pyran-fused quinoline | L-Proline-catalyzed cascade researchgate.net |

| This compound, Aryne, Aldehyde | - | Benzoxazino quinoline derivative | Aryne-based MCR nih.gov |

Reactivity of the Quinoline Heterocycle

The quinoline ring system is an electron-deficient heterocycle, a feature that significantly influences its reactivity. The nitrogen atom withdraws electron density from the carbocyclic ring, making the pyridine ring particularly susceptible to nucleophilic attack and the benzene (B151609) ring more disposed to electrophilic substitution. The presence of the electron-withdrawing 2-propiolaldehyde substituent further deactivates the entire ring system towards electrophilic attack while potentially activating it for certain nucleophilic reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene due to the deactivating effect of the nitrogen atom. masterorganicchemistry.comyoutube.com When substitution does occur, it preferentially takes place on the benzene ring, typically at positions 5 and 8. reddit.com This is because the intermediate carbocations formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures.

The 2-propiolaldehyde group, being electron-withdrawing, will further deactivate the quinoline ring towards EAS. Therefore, forcing conditions, such as the use of strong acids and high temperatures, would likely be required for reactions like nitration or sulfonation. The directing effect of the 2-substituent would favor substitution at positions 5 and 8, and to a lesser extent, position 6.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(quinolin-2-yl)propiolaldehyde and 8-Nitro-3-(quinolin-2-yl)propiolaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(quinolin-2-yl)propiolaldehyde and 8-Bromo-3-(quinolin-2-yl)propiolaldehyde |

Nucleophilic Addition and Substitution

The electron-deficient nature of the quinoline ring, particularly the pyridine part, makes it susceptible to nucleophilic attack. Nucleophilic addition typically occurs at the C2 and C4 positions. In the case of this compound, the C2 position is already substituted. However, nucleophilic attack at the C4 position is a plausible pathway, especially with strong nucleophiles.

Nucleophilic substitution of a leaving group on the quinoline ring is also a common reaction. While the parent molecule does not have a leaving group, derivatives could be synthesized to undergo such transformations. For instance, a chloro-substituted quinoline at the C4 position would readily react with various nucleophiles. The synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde and 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde demonstrates the feasibility of nucleophilic substitution at the C2 position. mdpi.com

Regioselective Functionalization at Different Positions

Modern synthetic methods allow for the regioselective functionalization of the quinoline ring at various positions through C-H activation and other directed reactions. nih.govrsc.orgnih.gov The regioselectivity is often controlled by the choice of catalyst, directing group, and reaction conditions.

For this compound, the nitrogen atom of the quinoline ring can act as a directing group. Metal-catalyzed C-H activation could potentially lead to functionalization at the C8 position due to the formation of a stable five-membered metallacycle intermediate. Functionalization at the C3 and C4 positions can also be achieved through different strategies. For instance, directed metalation using strong bases can lead to regioselective deprotonation and subsequent reaction with electrophiles. Studies on chloro-substituted quinolines have shown that the choice of metal amide base can control the site of metalation between C2, C3, and C8. nih.gov

| Position | Method | Potential Reagents |

| C8 | Directed C-H Activation | Pd, Ru, or Rh catalysts |

| C3 | Directed Ortho-metalation | Strong, sterically hindered bases (e.g., LDA) |

| C4 | Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) |

C-H Functionalizations

Direct C-H functionalization is a powerful strategy for the efficient synthesis of functionalized quinolines. nih.govrsc.orgnih.gov This approach avoids the need for pre-functionalized substrates and is atom-economical. Various transition metals, including palladium, rhodium, and copper, have been successfully employed to catalyze the C-H functionalization of quinolines and their N-oxides. nih.govmdpi.com

In the context of this compound, C-H functionalization could be directed to several positions. As mentioned, the nitrogen atom can direct C8-functionalization. Alternatively, the aldehyde group, after conversion to an appropriate directing group (e.g., an imine or an oxime), could direct C-H activation at the C3 or C4 positions of the quinoline ring. The use of quinoline N-oxides is a common strategy to activate the C2 position for C-H functionalization. organic-chemistry.org Oxidation of the quinoline nitrogen in this compound would likely direct functionalization to the C8 position, and potentially to the C2 position if it were not already substituted.

Intramolecular Reactivity and Rearrangement Pathways

The juxtaposition of the quinoline ring and the propiolaldehyde moiety in this compound opens up possibilities for various intramolecular reactions and rearrangements, leading to the formation of novel heterocyclic structures.

One potential pathway is an intramolecular cyclization involving the aldehyde group and a nucleophilic position on the quinoline ring. For instance, under certain conditions, the aldehyde could be attacked by the nitrogen of the quinoline, although this is less likely without prior activation. More plausible is the attack from a nucleophilic carbon on the benzene ring, potentially leading to a fused ring system.

Furthermore, the propiolaldehyde unit itself can undergo intramolecular transformations. For example, hydration of the alkyne followed by an intramolecular aldol-type condensation could lead to the formation of a fused bicyclic system. Intramolecular cyclization of related N-arylpropiolamides has been shown to be a viable route to quinolin-2-ones. researchgate.netnih.gov This suggests that if the aldehyde of this compound were converted to an appropriate functional group, such as an amide, intramolecular cyclization onto the quinoline ring could be a feasible transformation.

Another possibility involves the rearrangement of the propiolaldehyde side chain. Under acidic or basic conditions, or in the presence of transition metal catalysts, the alkyne could isomerize, or the entire side chain could undergo rearrangement to form more stable structures. For example, a Meyer-Schuster-like rearrangement could occur if the alkyne is hydrated to a ketone.

A potential intramolecular cyclization pathway is outlined below:

| Starting Material Derivative | Reaction Conditions | Potential Product |

| 3-(Quinolin-2-yl)propiolic acid (from oxidation of the aldehyde) | Strong acid | Fused lactone |

| N-Aryl-3-(quinolin-2-yl)propiolamide (from amidation of the corresponding acid) | Lewis acid (e.g., AlCl₃) | Fused quinolinone derivative |

| 3-(Quinolin-2-yl)prop-2-yn-1-ol (from reduction of the aldehyde) | Gold or Platinum catalyst | Fused furan (B31954) or pyran ring |

Spectroscopic and Structural Elucidation of 3 Quinolin 2 Yl Propiolaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(quinolin-2-yl)propiolaldehyde, both ¹H and ¹³C NMR have been employed to map out the proton and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of aldehydes. The protons on the quinoline (B57606) ring system exhibit a complex series of multiplets due to spin-spin coupling, with their specific chemical shifts being influenced by the electron-withdrawing nature of the propiolaldehyde substituent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.5 - 10.5 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found significantly downfield. The alkynyl carbons also have characteristic chemical shifts. The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum, and their precise locations can be assigned with the help of theoretical calculations and two-dimensional NMR techniques. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 190 |

| C≡C (Alkynyl) | 80 - 100 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the quinoline ring protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the link between the quinoline ring and the propiolaldehyde side chain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. rsc.org This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C12H7NO. chemenu.com The exact mass measurement helps to distinguish the compound from other isomers with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum of this compound shows characteristic absorption bands for the key functional groups. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The C≡C stretching vibration of the alkyne typically appears as a sharp, and often weak, band in the 2100-2260 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the quinoline ring are also observed in the fingerprint region of the spectrum. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | 1680 - 1700 |

| C≡C (Alkyne) | 2100 - 2260 |

| C-H (Aromatic) | 3000 - 3100 |

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which may show a weak absorption in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the alkyne functionality.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

The electronic absorption spectrum of this compound is defined by its distinct chromophoric system. This system includes the quinoline nucleus, a bicyclic aromatic heterocycle, in conjugation with a propiolaldehyde group, which consists of a carbon-carbon triple bond (alkyne) and an aldehyde functional group (-CHO). This extended π-electron system is responsible for the compound's characteristic absorption of ultraviolet and visible light.

The quinoline ring itself typically exhibits strong absorptions in the UV region due to π-π* electronic transitions. researchgate.netnih.gov For instance, quinoline in a solution can show absorption bands around 335 nm, which are attributed to these π-π* transitions. researchgate.net The conjugation of the quinoline ring with the propiolaldehyde moiety at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is because the conjugated system delocalizes the π-electrons over a larger area, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Wavelength Range (nm) | Chromophore |

|---|---|---|

| π-π* | > 335 | Quinoline ring conjugated with alkyne and aldehyde |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not available in the cited literature, the analysis of related quinoline derivatives by XRD provides a clear indication of the structural information that would be obtained. mdpi.com

An XRD analysis would confirm the planarity of the quinoline ring system and provide exact measurements of bond lengths and angles for the entire molecule. This includes the C-C bond lengths within the aromatic system, the C-N bond lengths, and the geometry of the propiolaldehyde substituent, such as the C≡C triple bond length and the C-C-H and C-C=O bond angles.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing in the solid state. These can include hydrogen bonds, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules, and other van der Waals forces. Such interactions are crucial in determining the material's bulk properties, including melting point and solubility. For example, studies on similar heterocyclic compounds have detailed how molecules are linked in the crystal lattice through various hydrogen bond interactions, forming complex three-dimensional networks.

Table 2: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that define the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C=N, C≡C, C=O). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretically calculated composition based on the molecular formula to verify the compound's purity and empirical formula.

The molecular formula for this compound is C₁₂H₇NO. Based on this formula, the theoretical elemental composition can be calculated. This analytical method is crucial for the characterization of newly synthesized compounds, and published studies on related quinoline derivatives consistently report both calculated and experimentally found values. mdpi.commdpi.com

Table 3: Elemental Analysis Data for this compound (C₁₂H₇NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 181.19 | 79.55 |

| Hydrogen | H | 1.008 | 181.19 | 3.89 |

| Nitrogen | N | 14.01 | 181.19 | 7.73 |

Computational and Theoretical Studies on 3 Quinolin 2 Yl Propiolaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. asianpubs.org This method is used to determine a compound's kinetic and thermodynamic stability, perform structural calculations, and gain insights into reaction mechanisms and molecular interactions. asianpubs.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G'(d,p) or 6-311+G(d), are commonly employed to optimize the molecular geometry and calculate various electronic properties. asianpubs.orgscirp.orgresearchgate.netresearchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles of the ground state structure. Furthermore, DFT is instrumental in determining global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which are derived from the energies of the frontier molecular orbitals. scirp.orgresearchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) can also be used to predict the absorption spectra of these molecules. scirp.orgresearchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Representative Quinoline Derivative

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | Varies (e.g., in Debye) | Provides insight into the molecule's polarity. |

| Chemical Hardness (η) | Varies (e.g., in eV) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Varies (e.g., in eV) | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | Varies (e.g., in eV) | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are placeholders and would be specific to the molecule and the level of theory used.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the electronic structure of molecules. While computationally more demanding than DFT, ab initio calculations can be crucial for benchmarking DFT results and for systems where DFT may not be as reliable. For quinoline derivatives, ab initio calculations could be used to obtain a more precise understanding of electron correlation effects on the molecular geometry and energy.

Molecular Reactivity and Stability Analysis

Understanding the reactivity and stability of 3-(Quinolin-2-yl)propiolaldehyde is crucial for predicting its chemical behavior and potential applications. Computational methods offer a suite of tools for this purpose.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For quinoline derivatives, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.netbohrium.com

Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Orbital | Energy (eV) | Localization |

| HOMO | (e.g., -6.5) | Typically delocalized over the quinoline ring system. |

| LUMO | (e.g., -1.8) | Often localized on the quinoline ring and electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | (e.g., 4.7) | Indicates the molecule's kinetic stability and reactivity. |

Note: The values in this table are illustrative and would be specific to the studied molecule.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. bohrium.com This method is particularly useful for studying intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer (donor-acceptor interactions). bohrium.com For this compound, NBO analysis could elucidate the nature of the bonding within the molecule and quantify the extent of electronic delocalization between the quinoline ring and the propiolaldehyde substituent. This provides a deeper understanding of the electronic factors governing its stability and reactivity. bohrium.com

Table 3: Illustrative Condensed Fukui Function Values for a Quinoline Derivative

| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| Quinoline N | (e.g., 0.05) | (e.g., 0.12) | (e.g., 0.08) |

| Aldehyde O | (e.g., 0.18) | (e.g., 0.03) | (e.g., 0.10) |

| Acetylenic Cα | (e.g., 0.15) | (e.g., 0.09) | (e.g., 0.12) |

| Acetylenic Cβ | (e.g., 0.08) | (e.g., 0.14) | (e.g., 0.11) |

Note: Higher values indicate a greater propensity for the specified type of attack. The values are illustrative.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting its chemical behavior. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction pathways and the characterization of transient structures like transition states.

Research Findings:

Theoretical studies on related quinoline derivatives have successfully elucidated complex reaction mechanisms. For instance, the mechanism for the formation of quinolinyl-pyrano[3,2-c]chromenones and pyranones has been proposed to occur through a sequence involving initial condensation, nucleophilic addition, and intramolecular cyclization, with the catalyst molecule being regenerated at the end of the cycle. nih.gov Computational methods can map the potential energy surface of such reactions, identifying the energy barriers (activation energies) associated with each step.

In the context of this compound, its synthesis often involves steps like condensation or coupling reactions. The Vilsmeier-Haack reaction, used to synthesize analogous 2-chloro-3-formylquinolines, proceeds through a proposed mechanism that can be computationally modeled. researchgate.net Similarly, the mechanism for L-proline catalyzed reactions, such as Knoevenagel condensation and subsequent Michael addition, has been investigated for related heterocyclic systems. nih.govresearchgate.net These studies often reveal that the catalyst, like L-proline, facilitates the reaction by stabilizing intermediates and transition states. nih.gov

A key aspect of this modeling is the characterization of transition states, which are the highest energy points along a reaction coordinate. DFT calculations can determine the geometry and energy of these fleeting structures. For example, computational investigations into the proline-catalyzed aldol (B89426) reaction have analyzed the structural differences between various transition states to explain the observed stereoselectivities. researchgate.net Such an approach could be applied to reactions of the aldehyde group in this compound to predict the stereochemical outcome. Furthermore, studies on double-proton transfer in similar di(quinolin-2-yl) systems have used comparisons between experimental and calculated NMR chemical shifts to support a concerted reaction mechanism. nih.gov

A hypothetical reaction mechanism that could be modeled for this compound is its participation in a Knoevenagel condensation, a common reaction for aldehydes.

Table 1: Hypothetical Parameters for Modeling a Knoevenagel Condensation Transition State

| Parameter | Description | Example Value/Method |

| Computational Method | The theoretical approach used to calculate electronic structure. | Density Functional Theory (DFT) |

| Functional | The specific approximation to the exchange-correlation energy in DFT. | B3LYP |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d,p) |

| Solvent Model | A method to approximate the effect of a solvent on the reaction. | Polarizable Continuum Model (PCM) |

| Task | The type of calculation performed. | Transition State Optimization (Opt=TS) |

| Output Analysis | Verification that a true transition state has been found. | Frequency calculation (verifying one imaginary frequency) |

This type of computational analysis provides a powerful lens for understanding and predicting the chemical reactivity of this compound.

Spectroscopic Property Prediction

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable tool for structure verification and interpretation of experimental data. Theoretical spectra for NMR, IR, and UV-Vis can be calculated with a reasonable degree of accuracy.

Research Findings:

For quinoline derivatives, DFT calculations have been employed to compute quantum-molecular descriptors and assign principal vibrational modes. arabjchem.org The comparison of experimental and computationally calculated spectra is a powerful method for structural elucidation. For instance, in a study of a related quinoline derivative, the comparison of experimental and ab initio/DFT GIAO-calculated ¹³C and ¹⁵N chemical shifts helped to characterize the structure and its tautomeric behavior. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ) and coupling constants. By modeling the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra.

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. A frequency calculation after geometry optimization yields the expected positions of absorption bands. These calculated frequencies are often systematically scaled to better match experimental values.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption of light in the UV-Vis range. This calculation provides the absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Key Structural Feature |

| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Aldehyde proton (-CHO) |

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm | Aldehyde carbon (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~80-90 ppm | Alkyne carbons (C≡C) |

| IR | Vibrational Frequency (ν) | ~2210 cm⁻¹ | Alkyne stretch (C≡C) |

| IR | Vibrational Frequency (ν) | ~1690 cm⁻¹ | Carbonyl stretch (C=O) |

| UV-Vis | Max. Absorption (λmax) | ~320 nm | π → π* transition (conjugated system) |

Note: These values are illustrative and would be derived from specific computational models (e.g., B3LYP/6-31G(d,p) in a specified solvent).

Advanced Simulation Techniques

Research Findings:

MD simulations have been extensively applied to various quinoline derivatives to investigate their potential as therapeutic agents by modeling their interactions with protein targets. nih.govmdpi.comtandfonline.comnih.gov These simulations track the motions of atoms over a set period, typically nanoseconds, providing a dynamic picture of the molecule's behavior. arabjchem.org

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value suggests the system has reached equilibrium and the ligand is stable in its environment. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify flexible regions of the molecule or its binding partner. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes or binding events. nih.gov

Interaction Energy: In simulations involving a binding partner, the interaction energy (e.g., binding free energy) can be calculated to quantify the strength of the association. nih.gov

For this compound, MD simulations could be used to study its conformational preferences in aqueous solution or to model its binding within a hypothetical enzyme active site. The stability of the molecule and its interactions with water molecules could be assessed by analyzing radial distribution functions (RDFs), as has been done for other quinoline derivatives to investigate their stability in water. arabjchem.org

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Category | Parameter/Output | Description |

| Setup | Force Field | A set of parameters used to describe the potential energy of the system (e.g., CHARMM36, AMBER). mdpi.com |

| Setup | Solvent Model | Explicit representation of solvent molecules (e.g., SPC, TIP3P water model). arabjchem.org |

| Setup | Ensemble | The statistical mechanical ensemble defining the system's conditions (e.g., NPT - constant number of particles, pressure, and temperature). arabjchem.org |

| Execution | Simulation Time | The duration of the simulation, typically in nanoseconds (ns). mdpi.com |

| Execution | Time Step | The interval between successive calculations of forces and positions, usually 1-2 femtoseconds (fs). |

| Analysis | RMSD Trajectory | A plot of RMSD vs. time to assess overall system stability. nih.gov |

| Analysis | RMSF Plot | A plot of RMSF vs. atom/residue number to identify flexible regions. nih.gov |

| Analysis | Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds over time. nih.gov |

These advanced simulation techniques provide a dynamic, time-resolved perspective that is unattainable through static computational methods or many experimental techniques alone.

Applications in Advanced Chemical Research and Materials Science

A Flexible Tool for Synthetic Chemistry

The dual functionality of 3-(quinolin-2-yl)propiolaldehyde makes it a highly valuable intermediate in organic synthesis. The quinoline (B57606) portion offers a scaffold known for its presence in a wide array of biologically active compounds, while the propiolaldehyde unit provides a reactive site for a variety of chemical transformations. numberanalytics.comresearchgate.net

Crafting Complex Heterocyclic Structures

This compound serves as a key precursor in the creation of intricate heterocyclic architectures. researchgate.net The quinoline nucleus itself is a fundamental component of many synthetic strategies aimed at producing fused heterocyclic systems. rsc.org For instance, quinoline derivatives are instrumental in constructing polynuclear heterocyclic systems. researchgate.net The reactivity of the aldehyde and alkyne groups in the propiolaldehyde moiety allows for a range of cyclization reactions, leading to the formation of novel ring systems fused to the quinoline core. Research has demonstrated the utility of similar quinoline-based aldehydes in synthesizing a variety of heterocyclic structures, including pyrano[3,2-c]quinolines and other complex frameworks. researchgate.netmdpi.com

The general synthetic utility of quinoline derivatives is well-established, with their rich chemistry enabling participation in electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. numberanalytics.com This inherent reactivity, combined with the specific functionalities of the propiolaldehyde side chain, opens avenues for constructing diverse and complex heterocyclic molecules.

A Foundation for Functionalized Organic Molecules

As a versatile building block, this compound facilitates the synthesis of a wide range of functionalized organic molecules. chemenu.com The quinoline scaffold is a cornerstone in the development of new organic materials and has been incorporated into various complex molecules, including pharmaceuticals and natural products. numberanalytics.comresearchgate.net The propiolaldehyde group can undergo numerous transformations, such as nucleophilic additions to the aldehyde and cycloaddition reactions involving the alkyne. This allows for the introduction of various functional groups and the extension of the molecular framework, leading to the creation of molecules with tailored properties. For example, quinoline-3-carbaldehydes, close relatives of the title compound, have been shown to be valuable intermediates in the synthesis of diverse heterocyclic scaffolds. mdpi.com

A Framework for Combinatorial Libraries

The concept of using a central scaffold to generate a large number of related compounds is a cornerstone of combinatorial chemistry. scilit.com The structure of this compound is well-suited for this approach. By systematically reacting the aldehyde and alkyne functionalities with a diverse set of reagents, a library of compounds with variations in their structure can be rapidly synthesized. This method has been successfully employed to identify active compounds from combinatorial mixtures. While direct evidence for the use of this compound in a specific, large-scale combinatorial library is not extensively documented in the provided search results, the principles of combinatorial synthesis strongly support its potential in this area. The generation of such libraries is crucial for screening for biological activity and discovering new lead compounds in drug discovery. nih.gov

Enhancing Catalytic Processes

The quinoline framework within this compound also lends itself to applications in the field of catalysis.

Designing Ligands for Metal-Catalyzed Reactions

The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, making quinoline-containing molecules valuable as ligands in metal-catalyzed reactions. researchgate.netnih.gov The design of ligands is a critical aspect of developing efficient and selective catalysts. nih.gov By modifying the structure of this compound, it is possible to create novel ligands with specific electronic and steric properties. These tailored ligands can then be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations. The development of new quinoline derivatives for use as ligands is an active area of research. nih.govresearchgate.net

Exploring Organocatalytic Potential

While the primary focus of the available research is on metal-based catalysis, the inherent reactivity of the propiolaldehyde moiety suggests potential applications in organocatalysis. The aldehyde group can participate in various organocatalytic transformations, such as iminium and enamine catalysis. Although specific examples of this compound acting as an organocatalyst are not detailed in the search results, the functional groups present in the molecule are characteristic of those used in organocatalytic systems. Further research in this area could uncover novel catalytic activities for this versatile compound.

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions for a wide range of chemical transformations. youtube.com While specific studies detailing the use of this compound in photoredox reactions are not extensively documented, its constituent functional groups—the quinoline ring and the alkynyl group—are highly relevant to this field.

The quinoline core, a nitrogen-containing heterocycle, can participate in photocatalytic cycles, sometimes acting as a photo-oxidant or photo-reductant. youtube.com Furthermore, quinolines are classic substrates for radical addition reactions, such as the Minisci reaction. The alkynyl moiety is also a versatile functional group in photoredox catalysis, capable of participating in radical trifluoromethylation, alkylation, and other additions. nih.gov For instance, photoredox/nickel dual catalysis has been effectively used for the allenylic alkylation with various partners. rsc.org

Given this reactivity, this compound could theoretically be employed in several ways:

As a substrate: The quinoline ring could be functionalized via radical addition, or the C-C triple bond could undergo radical-mediated transformations.

As a building block: It could be incorporated into more complex molecules that then act as novel photocatalysts, with the quinoline portion contributing to the photophysical properties.

The combination of these reactive sites within one molecule makes it a promising candidate for the development of novel, complex transformations initiated by visible light.

Development in Materials Science and Engineering

The unique electronic and structural features of this compound make it a compelling building block for the synthesis of advanced functional materials.

Precursors for Optoelectronic Materials (e.g., Electroactive, Photoactive)

Materials with optoelectronic properties, which can interact with or control light, are fundamental to technologies like LEDs, solar cells, and sensors. The development of such materials often relies on organic molecules with extended π-conjugated systems. This compound features a quinoline ring fused to a propiolaldehyde system, creating a conjugated path that is conducive to electron delocalization.

Quinoline derivatives are known to exhibit interesting photophysical properties, and their incorporation into larger conjugated systems can lead to materials with tunable light absorption and emission characteristics. The rigid alkyne linker helps to maintain a linear, planar structure, which can facilitate intermolecular π-π stacking and improve charge transport properties in the solid state. The terminal aldehyde offers a reactive handle for extending the conjugation or grafting the chromophore onto other structures. For example, related alkynylplatinum(II) complexes with other heterocyclic ligands have been shown to possess significant photophysical properties relevant to optoelectronics. acs.org

Components for Self-Assembled Nanostructures (e.g., Nano- and Meso-structures)

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. The structure of this compound is well-suited for directing such processes.

π-π Stacking: The planar, aromatic quinoline ring can interact with others through π-π stacking, leading to the formation of columnar or layered structures.

Directional Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aldehyde group can also participate in various intermolecular interactions, providing directional control over the assembly.

Rigidity: The linear alkyne group acts as a rigid spacer, preventing conformational disorder and promoting the formation of well-defined, ordered nanostructures like wires or sheets.

Research on similar systems, such as alkynylplatinum(II) complexes containing bis(benzimidazol-2-yl)pyridine, has demonstrated the formation of well-ordered nanostructures driven by a combination of Pt···Pt and π–π stacking interactions. acs.org This suggests that this compound could similarly be a valuable component for creating functional nano- and meso-structures.

Integration into Polymeric and Supramolecular Assemblies

The reactivity of the aldehyde and alkyne groups makes this compound a versatile monomer for incorporation into larger macromolecular systems.

Polymerization: The aldehyde group can undergo condensation reactions (e.g., with amines to form Schiff bases) to form the backbone of a polymer. The alkyne group is also a key functional group for polymerization, including transition-metal-catalyzed polymerizations or its use as a "clickable" handle for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Supramolecular Assemblies: Beyond covalent polymers, the molecule can be integrated into non-covalent supramolecular polymers. The same interactions that drive self-assembly (π-π stacking, hydrogen bonding) can be used to form long, ordered chains held together by reversible bonds.

The integration of the quinoline moiety into these assemblies would imbue the final material with the electronic and photophysical properties inherent to the quinoline core.

Relevance in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. wikipedia.org The ability to design molecules that recognize and bind to each other is central to this field.

Design of Host-Guest Systems

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org this compound has features that make it an attractive candidate for a guest molecule. The aromatic quinoline scaffold can fit into the hydrophobic cavities of various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. The binding would be driven by a combination of hydrophobic effects and π-π interactions between the electron-rich quinoline system and the host cavity.

The aldehyde and alkyne functional groups could serve as secondary binding sites or as points of attachment to tether the guest to a surface or another molecule. While specific host-guest systems involving this compound are not yet reported in the literature, the principles of molecular recognition strongly suggest its potential in this area for applications in sensing, catalysis, or controlled release systems.

Potential Roles of Functional Groups

| Functional Group | Potential Role in Photoredox Catalysis | Potential Role in Materials Science | Potential Role in Supramolecular Chemistry |

| Quinoline Ring | Photosensitizer moiety, Radical reaction site | Core chromophore, Charge transport unit, π-stacking unit | Hydrophobic guest, π-interaction site |

| Alkyne Group | Radical acceptor | Rigid linker, Component for polymerization, Extends π-conjugation | Structural element for shape-complementarity |

| Aldehyde Group | Electron-withdrawing group | Reactive handle for polymerization/functionalization | Directional interaction site (H-bonding) |

Construction of Interlocked Molecules and Molecular Machines

The unique structural and electronic properties of the quinoline nucleus, combined with the versatile reactivity of the propiolaldehyde moiety, make this compound a promising building block in the sophisticated field of mechanically interlocked molecules and molecular machines. These complex architectures, such as rotaxanes and catenanes, are formed through the mechanical entanglement of two or more independent molecular components. The synthesis of such systems often relies on template-directed strategies, where non-covalent interactions guide the assembly of the components before the final covalent capture of the interlocked structure.

The quinoline group in this compound can act as a key recognition site in the formation of interlocked molecules. The aromatic system can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for a metal template. For instance, macrocycles containing quinoline units have been incorporated into heteroditopic rotaxanes and catenanes, demonstrating their utility in creating ion-pair recognition systems. mdpi.com

The propiolaldehyde functionality offers a dual-reactive handle for the synthesis of these complex molecules. The terminal alkyne is an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction widely employed in the synthesis of rotaxanes and catenanes due to its high efficiency and functional group tolerance. mdpi.com This reaction can be used to "stopper" a threaded pseudorotaxane or to cyclize a threaded linear component to form a catenane.

Furthermore, the aldehyde group can undergo various condensation reactions, such as imine or hydrazone formation, which are also commonly used in the final step of synthesizing interlocked molecules. The ability to perform orthogonal reactions—for example, a metal-templated imine condensation followed by a CuAAC reaction—would allow for the construction of highly complex and multi-component interlocked systems. The construction of novel mechanically interlocked structures is a significant area of interest for developing molecular machines and devices. nih.gov The strategic placement of the quinoline unit and the propiolaldehyde group in this compound provides a blueprint for designing sophisticated molecular shuttles, switches, and motors where the movement of the interlocked components can be controlled by external stimuli.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the realm of materials science, this compound presents itself as a highly attractive organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components.

The this compound molecule possesses multiple potential coordination sites. The nitrogen atom of the quinoline ring is a classic Lewis basic site that can coordinate to a wide variety of metal centers. Additionally, the carbonyl oxygen of the aldehyde group can also participate in metal coordination. This bidentate N,O-chelation is a common binding motif in coordination chemistry and can lead to the formation of stable metallacyclic rings, which can be further assembled into extended one-, two-, or three-dimensional networks.

The alkyne functionality of the propiolaldehyde group adds another layer of versatility. While less common, alkynes can directly coordinate to certain transition metals. More importantly, the alkyne can serve as a reactive handle for post-synthetic modification of the MOF. For example, after the initial construction of the MOF, the alkyne groups lining the pores can be further functionalized, again often utilizing "click" chemistry, to introduce new functionalities or to link different MOF particles together.

The synthesis of MOFs using quinoline-based ligands is well-established. For instance, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium(IV)-based MOF for chemical sensing. rsc.org Similarly, biquinoline-based ligands have been employed to construct MOFs that act as efficient catalysts. acs.org The incorporation of the propiolaldehyde functionality, as in this compound, would not only contribute to the structural diversity of quinoline-based MOFs but also open up new avenues for their application in areas such as catalysis, gas storage, and separation. The inherent properties of the quinoline moiety, such as its luminescence, can also be imparted to the resulting MOF, leading to materials with interesting photophysical properties.

Development of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with extended, covalently bonded structures. Like MOFs, their properties are highly designable based on the choice of building blocks. The aldehyde functionality of this compound makes it a prime candidate for the synthesis of COFs, particularly through the formation of imine-linked frameworks, which is one of the most common methods for COF construction.

In a typical COF synthesis, a multi-topic amine building block is reacted with a multi-topic aldehyde building block under solvothermal conditions. The aldehyde groups of this compound can react with the amine groups to form robust and reversible imine linkages, leading to the formation of a crystalline and porous quinoline-containing COF. The synthesis of quinoline-linked COFs through multicomponent reactions involving aldehydes has been demonstrated to yield materials with high thermal and chemical stability. nih.govmdpi.comnih.gov

The presence of the quinoline unit within the COF backbone can impart several advantageous properties. The nitrogen atoms within the framework can act as basic sites, enhancing the COF's affinity for acidic gases like CO2 or serving as catalytic centers. Furthermore, the extended π-system of the quinoline can contribute to the electronic and photophysical properties of the COF, making it suitable for applications in optoelectronics and photocatalysis. Research has shown that quinoline-linked COFs can be designed for applications such as photocatalytic hydrogen peroxide evolution. researchgate.net

The alkyne group of the propiolaldehyde moiety provides further opportunities for tuning the properties of the resulting COF. It can be used for post-synthetic modification, allowing for the introduction of a wide range of functional groups within the pores of the COF. Alternatively, the alkyne itself can be a key reactive group in the COF-forming reaction, for example, through alkyne trimerization reactions to form benzene-linked frameworks. The development of stable and functional linkages is crucial for expanding the family of COFs and their applications. researchgate.net The unique combination of a reactive aldehyde, a functionalizable alkyne, and a electronically-active quinoline ring in this compound makes it a highly promising monomer for the design and synthesis of novel COFs with tailored properties for a variety of advanced applications.

Emerging Research Directions and Future Outlook for 3 Quinolin 2 Yl Propiolaldehyde

Unexplored Synthetic Methodologies and Reactivity Profiles

The true potential of 3-(Quinolin-2-yl)propiolaldehyde as a building block is contingent on the development of efficient and versatile synthetic routes. While classical methods for the synthesis of acetylenic aldehydes and quinolines exist, a number of modern synthetic strategies have yet to be applied to this specific target.

One major area for exploration is the use of C-H activation. Direct C-H alkynylation of the quinoline (B57606) core at the 2-position with a suitable propiolaldehyde equivalent could provide a more atom-economical and step-efficient synthesis compared to traditional cross-coupling methods. Furthermore, the reactivity of the aldehyde and alkyne functionalities in this compound opens the door to a wide array of subsequent transformations that have not been systematically studied. The exploration of its participation in pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could lead to the rapid construction of complex polycyclic systems.

The unique electronic properties of the quinoline ring are expected to influence the reactivity of the propiolaldehyde group. The electron-withdrawing nature of the nitrogen atom in the quinoline system could enhance the electrophilicity of the aldehyde and the alkyne, making them more susceptible to nucleophilic attack. Systematic studies are needed to quantify these effects and to explore the regioselectivity of reactions involving this compound.

Integration into Multicomponent and Flow Chemistry Platforms

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient approach to chemical synthesis. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs. For instance, it could participate in A-3 coupling (alkyne-aldehyde-amine) reactions to generate propargylamines bearing a quinoline substituent. The development of such MCRs would provide rapid access to libraries of complex molecules for biological screening or materials science applications.

The integration of the synthesis and reactions of this compound into flow chemistry platforms is another promising research direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in batch. A continuous-flow process for the synthesis of this compound could enable its on-demand production, avoiding the need to store this potentially reactive compound. Moreover, subsequent transformations of the aldehyde or alkyne groups could be performed in-line, creating a streamlined process for the generation of more complex derivatives.

| Potential Multicomponent Reaction | Reactants | Potential Product Class |

| A-3 Coupling | This compound, Secondary Amine, Alkyne | Quinoline-functionalized propargylamines |

| Ugi-type Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | Peptidomimetic structures with quinoline side chains |

| Povarov Reaction | This compound (as dienophile), Aniline (B41778), Alkene | Polycyclic quinoline derivatives |

Advanced Computational Approaches for Rational Design

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules. In the case of this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, molecular orbital energies, and charge distribution. This information would be invaluable for predicting its reactivity in various chemical transformations and for designing new reactions.

For example, computational modeling could be used to predict the transition state energies for different reaction pathways, allowing for the rational selection of reaction conditions to favor a desired product. Furthermore, molecular dynamics simulations could be used to study the conformational preferences of this compound and its derivatives, which could be important for understanding their interactions with biological targets or their self-assembly properties.

The use of machine learning and artificial intelligence in conjunction with computational chemistry could further accelerate the exploration of the chemical space around this compound. These approaches could be used to predict the properties of virtual libraries of derivatives, enabling the identification of candidates with desired characteristics before their synthesis is attempted.

| Computational Method | Potential Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies and charge distribution. | Prediction of reactive sites and reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. | Rationalization of photophysical properties and design of fluorescent probes. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Understanding of self-assembly behavior and binding to target proteins. |

Expanding Applications in Niche Chemical Fields

While the applications of this compound are still in their infancy, its unique structure suggests potential for use in several niche chemical fields. The quinoline moiety is a well-known fluorophore, and the extended conjugation provided by the propiolaldehyde group could lead to interesting photophysical properties. This opens up the possibility of developing novel fluorescent probes for the detection of specific analytes or for use in bioimaging.

The reactive aldehyde and alkyne groups also make this compound a versatile precursor for the synthesis of functional materials. For example, it could be used to prepare polymers with tailored electronic or optical properties. The alkyne group could participate in click chemistry reactions to attach the quinoline unit to surfaces or to other molecules, enabling the creation of functionalized materials for applications in catalysis or sensing.

In the field of coordination chemistry, this compound could serve as a ligand for the synthesis of novel metal complexes. The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group could act as a bidentate chelating unit, while the alkyne could be used to link multiple metal centers together, leading to the formation of coordination polymers with interesting magnetic or catalytic properties.

| Niche Field | Potential Application of this compound |

| Materials Science | Precursor for the synthesis of conjugated polymers and functional materials. |

| Supramolecular Chemistry | Building block for the construction of self-assembled architectures. |

| Bioorganic Chemistry | Scaffold for the development of fluorescent probes and bioactive molecules. |

| Coordination Chemistry | Ligand for the synthesis of novel metal complexes and coordination polymers. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Quinolin-2-yl)propiolaldehyde, and how can purity be optimized?

- Methodological Answer :

- The compound can be synthesized via Vilsmeier-Haack formylation , where quinoline derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% can be confirmed via HPLC with fluorescence detection .

- Critical Step : Monitor reaction temperature (typically 0–5°C during aldehyde formation) to avoid side reactions like over-oxidation or polymerization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the propiolaldehyde moiety (characteristic aldehyde proton at δ 9.8–10.2 ppm) and quinoline ring structure.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 198.16).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

Q. What are the key handling and stability considerations for this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .

- Safety : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods due to potential respiratory irritation .

- Decomposition : Monitor for color changes (yellowing indicates degradation). Stabilize solutions with 1% acetic acid .

Advanced Research Questions

Q. How can this compound be utilized in multicomponent reactions for synthesizing heterocyclic scaffolds?

- Methodological Answer :

- Example Reaction : Combine with amines and alkynes via Huisgen cycloaddition to form 1,2,3-triazoles. The aldehyde acts as an electrophilic partner, while the quinoline moiety directs regioselectivity .

- Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (Cu(I) for click chemistry). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

- Data Analysis : Compare ¹H NMR shifts of products to computational predictions (DFT calculations) to validate structures .

Q. What mechanistic insights exist regarding its inhibitory effects on aldehyde dehydrogenase (ALDH)?

- Methodological Answer :

- Enzyme Assay : Incubate with recombinant ALDH and NAD⁺. Measure NADH production at 340 nm to quantify inhibition. IC₅₀ values can be determined using nonlinear regression .

- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. Propiolaldehyde’s α,β-unsaturated aldehyde group likely forms covalent adducts with catalytic cysteine residues .

- Contradictions : Some studies report irreversible inhibition, while others suggest reversibility under reducing conditions. Resolve by conducting assays with dithiothreitol (DTT) .

Q. How do computational models explain the electronic properties of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to map HOMO-LUMO orbitals. The quinoline ring’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the aldehyde group .

- Reactivity Predictions : Simulate Fukui indices to identify nucleophilic/electrophilic sites. The propiolaldehyde’s β-carbon is highly electrophilic, favoring Michael additions .

- Validation : Compare computed IR spectra with experimental data to refine models .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.